4-bromo-N-propylbenzene-1-carbothioamide
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Overview
Description
4-Bromo-N-propylbenzene-1-carbothioamide is an organic compound characterized by the presence of a bromine atom, a propyl group, and a carbothioamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-propylbenzene-1-carbothioamide typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
N-Propylation: Bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with propyl chloride (C₃H₇Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the propyl group, forming 4-bromo-N-propylbenzene.
Carbothioamide Formation: The final step involves the introduction of the carbothioamide group. This can be achieved by reacting 4-bromo-N-propylbenzene with thiourea (NH₂CSNH₂) under acidic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Addition Reactions: The carbothioamide group can participate in addition reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 4-hydroxy-N-propylbenzene-1-carbothioamide or 4-amino-N-propylbenzene-1-carbothioamide.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Scientific Research Applications
4-Bromo-N-propylbenzene-1-carbothioamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-propylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-N-methylbenzene-1-carbothioamide: Similar structure but with a methyl group instead of a propyl group.
4-Chloro-N-propylbenzene-1-carbothioamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-N-propylbenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-Bromo-N-propylbenzene-1-carbothioamide is unique due to the presence of the bromine atom and the propyl group, which confer specific chemical reactivity and biological activity. The carbothioamide group also provides distinct properties compared to carboxamide or other functional groups, making it a valuable compound for various applications.
Properties
CAS No. |
893775-18-3 |
---|---|
Molecular Formula |
C10H12BrNS |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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